Product packaging for 2-Propylpyrimidine(Cat. No.:CAS No. 61349-71-1)

2-Propylpyrimidine

Cat. No.: B1626694
CAS No.: 61349-71-1
M. Wt: 122.17 g/mol
InChI Key: YVHDMQRVTVCDAS-UHFFFAOYSA-N
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Description

2-Propylpyrimidine is a valuable alkylated pyrimidine derivative serving as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. The pyrimidine scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel ligands for biological targets. For instance, studies on analogous 2-alkylpyrimidine-4,6-diol derivatives have identified potent agonists for the GPR84 receptor, with the alkyl chain length being a critical factor for activity . Furthermore, pyrimidine-based compounds are extensively investigated for their potential as antitumor , anti-fibrotic , and antimicrobial agents . As a core structure, this compound can be functionalized at various ring positions to create libraries of novel heterocyclic compounds for high-throughput biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B1626694 2-Propylpyrimidine CAS No. 61349-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61349-71-1

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-propylpyrimidine

InChI

InChI=1S/C7H10N2/c1-2-4-7-8-5-3-6-9-7/h3,5-6H,2,4H2,1H3

InChI Key

YVHDMQRVTVCDAS-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC=N1

Canonical SMILES

CCCC1=NC=CC=N1

Origin of Product

United States

Synthetic Methodologies for 2 Propylpyrimidine and Its Analogues

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a well-established field in organic synthesis, with a variety of methods available. Classically, the principal synthesis involves the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, ureas, or guanidines. wikipedia.org For instance, the reaction of a β-dicarbonyl compound with an amidine typically yields a 2-substituted pyrimidine. wikipedia.org

Contemporary methods have expanded the synthetic toolkit, offering milder conditions and broader substrate scopes. Multicomponent reactions (MCRs), such as the Biginelli reaction, provide efficient routes to highly functionalized pyrimidine derivatives in a single step. wikipedia.org Catalyzed cycloaddition reactions have also emerged as powerful tools. For example, copper(II)-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines can be employed to construct the pyrimidine ring. mdpi.com Other modern approaches include nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines, and ruthenium-catalyzed tandem syntheses from guanidine salts and alcohols. mdpi.com These methods often proceed through various cycloaddition strategies, such as [3+3], [4+2], and [2+2+2] cycloadditions, to form the heterocyclic core. mdpi.com

Targeted Synthesis of 2-Propylpyrimidine Core Structure

The introduction of an alkyl substituent, such as a propyl group, at the 2-position of the pyrimidine ring can be achieved through several targeted synthetic strategies.

Modern cross-coupling reactions are highly effective for forging carbon-carbon bonds, and they have been successfully applied to the synthesis of alkylpyrimidines.

The palladium-catalyzed Negishi coupling offers a direct method for the synthesis of 2-alkylpyrimidines. This reaction involves the coupling of an organozinc reagent with a heteroaryl halide. A notable example is the coupling of a secondary alkylzinc reagent with a heteroaryl halide. acs.org In the context of synthesizing this compound, a study demonstrated the Negishi coupling of 2-bromopyrimidine with isopropylzinc bromide. While the primary product was 2-isopropylpyrimidine, a significant amount of the rearranged product, this compound, was also formed. acs.org The ratio of the isomeric products was found to be dependent on the phosphine ligand used in the palladium catalyst system. acs.org

The development of specific biarylphosphine ligands, such as CPhos and its derivatives, has been crucial in improving the selectivity and efficiency of these coupling reactions, particularly for electron-deficient heterocyclic substrates like pyrimidines. acs.org

Catalyst SystemSubstratesProduct Ratio (isopropyl:propyl)Reference
Pd-based with CPhos ligand2-bromopyrimidine, isopropylzinc bromide75:25 acs.org

The classical approach of cyclocondensation remains a viable route to this compound. This would typically involve the reaction of a β-dicarbonyl compound or its equivalent with butyramidine (the amidine derived from butanenitrile). The general principle of pyrimidine synthesis from β-dicarbonyl compounds and amidines is a long-established method. orgsyn.org

For example, a general synthesis of 2-substituted pyrimidines can be achieved by reacting a 1,3-dicarbonyl compound with an appropriate amidine. To synthesize this compound, one could envision the reaction of malondialdehyde or a synthetic equivalent with butyramidine hydrochloride.

Cross-Coupling Strategies

Derivatization Strategies for Functionalized this compound Systems

Once the this compound core is established, further functionalization can be achieved through various reactions, particularly at the nitrogen atoms of the pyrimidine ring.

The pyrimidine ring contains two nitrogen atoms that can potentially undergo alkylation. However, compared to pyridine, the nitrogen atoms in pyrimidine are less basic, making N-alkylation more challenging. wikipedia.org Protonation and alkylation typically occur at only one of the ring nitrogen atoms due to the deactivating effect of the second nitrogen. wikipedia.org

The reaction of pyrimidines with alkyl halides can lead to the formation of pyrimidinium salts. The reactivity and selectivity of N-alkylation can be influenced by the substituents on the pyrimidine ring and the reaction conditions. For instance, an efficient method for the N-alkylation of pyrimidines has been developed using ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) as a heterogeneous catalyst, which can provide excellent yields and selectivity for N1-alkylated pyrimidines. ias.ac.in

Studies have shown that the choice of alkylating agent and reaction conditions can also influence the site of alkylation. While mono-alkylation is common, di-alkylation at both nitrogen atoms can also be achieved under certain conditions. youtube.com

ReactionReagentsProduct TypeReference
N-AlkylationPyrimidine, Alkyl HalideN1-Alkylpyrimidinium Salt pharmaguideline.com
Catalytic N-AlkylationPyrimidine, Alkylating Agent, AS@HTC catalystN1-Alkylated Pyrimidine ias.ac.in
QuaternizationPyrimidine, Methyl Iodide in MethanolMono-quaternized Pyrimidinium Salt youtube.com

Halogenation and Subsequent Nucleophilic Substitution at the Pyrimidine Core

The introduction of halogen atoms onto the pyrimidine ring is a critical step for further functionalization. Direct halogenation of 2-aminopyrimidines, for instance, can be performed in an aqueous solution. google.com An improved method involves conducting the halogenation in the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic system, such as calcium carbonate, which leads to markedly higher yields of the 5-halogenated product. google.com

Once halogenated, these pyrimidine derivatives become valuable precursors for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). The reactivity of halopyrimidines towards nucleophiles is well-documented. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily undergoes substitution reactions with various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, to yield the corresponding 4-substituted products. rsc.org

The regioselectivity of these substitutions is a key consideration. In studies on 2,4-dichloro-6-phenylpyrimidine, nucleophilic attack by N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products. researchgate.net The conditions for SNAr reactions on halogenated N-heterocycles can vary; while some reactions require elevated temperatures and strong bases, recent advancements have enabled substitutions at room temperature by enhancing the electrophilicity of the ring, for example, by forming 2-halopyridinium ketene hemiaminals. chemrxiv.org This approach has proven effective for a broad range of sulfur nucleophiles. chemrxiv.org

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines

Starting Material Nucleophile Conditions Product Yield
2-Aminopyrimidine (B69317) Bromine / Calcium Carbonate Aqueous solution 2-Amino-5-bromopyrimidine High
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Sodium thiophenoxide Not specified Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate Not specified
2,4-Dichloro-6-phenylpyrimidine N-methylpiperazine Not specified 2-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine High

Introduction of Sulfanyl (B85325) and Related Functional Groups

The incorporation of sulfur-containing moieties, such as sulfanyl (mercapto) and sulfonyl groups, into the pyrimidine framework is a common strategy in medicinal chemistry. A general and convenient method for synthesizing 2-mercaptopyrimidines involves the condensation of a β-dicarbonyl compound (or its ketal equivalent) with thiourea. orgsyn.org For example, 1,1,3,3-tetraethoxypropane reacts with thiourea to produce 2-mercaptopyrimidine. orgsyn.org The resulting 2-mercaptopyrimidines are versatile intermediates; the mercapto group can be easily removed or replaced by other functional groups. orgsyn.org

Alternatively, a sulfanyl group can be introduced by nucleophilic substitution of a suitable leaving group, such as a chlorine atom. The reaction of 2-chloropyrimidine with thiourea or sodium hydrosulfide also yields 2-mercaptopyrimidine. orgsyn.org

The synthesis of sulfonylpyrimidine derivatives can be achieved through methods such as the condensation of silylated pyrimidine bases with various sulfonyl chlorides in acetonitrile (B52724). google.com Another approach involves the direct reaction of pyrimidine bases with sulfonyl chlorides in pyridine. google.com For instance, N-1 sulfonyl derivatives of cytosine are prepared using these methods. google.com

Starting MaterialReagent(s)Key TransformationProduct Type
1,1,3,3-TetraethoxypropaneThioureaCondensation/Cyclization2-Mercaptopyrimidine
2-ChloropyrimidineSodium HydrosulfideNucleophilic Substitution2-Mercaptopyrimidine
Silylated Uracil (B121893)Sulfonyl ChlorideCondensationN-1 Sulfonyluracil Derivative
2,2'-Dipyridyl DisulfideChlorineOxidationPyridine-2-sulfonyl Chloride

Synthesis of this compound-Fused Heterocyclic Systems

Fusing a pyrimidine ring with other heterocyclic systems creates scaffolds with significant chemical and biological diversity. Methodologies for constructing these fused systems often involve multicomponent reactions or cyclization of appropriately functionalized pyrimidine precursors.

Pyrido[2,3-d]pyrimidine Scaffolds with Propyl Moieties

Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles. Their synthesis can be achieved through various routes, often involving multicomponent reactions. One such strategy involves the reaction of 6-aminouracil (B15529) derivatives, aromatic aldehydes, and a third component like malononitrile or dimedone. researchgate.net The synthesis of a series of pyrido[2,3-d]pyrimidine derivatives has been reported using carbonaceous material as a catalyst from the reaction of 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes in water. researchgate.net

Another established route starts from substituted pyridines. For example, an o-aminonicotinonitrile derivative can be subjected to acylation or thioacylation, followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine core. rsc.orgrsc.org A different approach begins with 2,4,6-triaminopyrimidine, which reacts with the sodium salt of nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine in a single step. nih.gov Subsequent reduction and reductive amination can introduce further diversity to the scaffold. nih.gov The incorporation of a propyl group can be envisaged by using starting materials bearing the desired alkyl chain.

Pyrazolo- and Triazolopyrimidine Derivatives Incorporating Propyl Substituents

Pyrazolopyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines is commonly achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This cyclization reaction efficiently constructs the fused bicyclic system. nih.gov Multicomponent reactions offer another powerful tool for building these scaffolds. For instance, Rh-catalyzed multicomponent synthesis can produce variously substituted pyrazolo[1,5-a]pyrimidines. mdpi.com The introduction of diverse functional groups, including alkyl moieties like propyl, can be accomplished using starting materials such as appropriately substituted β-enaminones or by employing palladium-catalyzed cross-coupling reactions on the fused core. nih.govnih.gov

Triazolopyrimidines: Several synthetic strategies exist for the construction of triazolopyrimidine isomers. nih.govresearchgate.netresearchgate.net For nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines, a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate has been developed. nih.gov Ultrasound irradiation has also been employed to facilitate the one-pot synthesis of multi-substituted triazolo[4,3-a]pyrimidine derivatives. researchgate.net The interaction of 2-hydrazinopyrimidines with cyanogen chloride under mild conditions can also yield 3-amino-s-triazolo[4,3-a]pyrimidines. rsc.org The synthesis of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core often starts from 3-amino-1,2,4-triazole derivatives reacting with compounds like malonaldehydes. researchgate.net

Fused SystemPrecursor 1Precursor 2Reaction Type
Pyrido[2,3-d]pyrimidine6-Aminouracil derivativeAldehydeMulticomponent Reaction
Pyrazolo[1,5-a]pyrimidine (B1248293)5-Aminopyrazoleβ-Dicarbonyl compoundCondensation/Cyclization
nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyrimidine5-Amino-1,2,4-triazoleAldehyde / Ethyl AcetoacetateThree-Component Reaction

Advanced Annulation and Cyclization Approaches

Annulation reactions, which involve the formation of a ring onto a pre-existing system through the formation of two new bonds, are fundamental to constructing fused heterocycles. scripps.edu The Robinson annulation, a classic example, uses a Michael addition followed by an aldol condensation to create a six-membered ring. wikipedia.org While originally for carbocycles, the principles can be adapted for heterocycle synthesis. wikipedia.org

More advanced approaches for synthesizing fused pyrimidines include [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can yield polysubstituted pyrimidines under catalyst-free conditions. mdpi.com Pericyclic reactions, such as [4+2] cycloadditions, provide another route to fused systems like pyrazolo[1,5-a]pyrimidines from acyclic precursors, often in a one-pot manner. mdpi.com

Cyclization and annulation reactions can also be initiated by the ring-opening of strained small rings, such as donor-acceptor cyclopropanes and cyclobutanes. researchgate.netrsc.org These methods have emerged as powerful catalytic strategies for creating nitrogen-containing heterocyclic building blocks, offering novel pathways to complex fused pyrimidine systems. rsc.org

Stereoselective Synthesis of Enantiomerically Enriched Pyrimidine Compounds

The development of stereoselective methods to access enantiomerically pure compounds is a cornerstone of modern organic synthesis. In the context of pyrimidine chemistry, this can involve the use of chiral starting materials or catalysts. For example, amino acid-derived carboxamides have been employed in reactions to provide chiral pyrimidine derivatives. mdpi.com The stereoselective and catalytic synthesis of β-enaminones serves as an entry point to producing chiral pyrimidines. mdpi.com These methods allow for the control of stereochemistry, leading to the formation of specific enantiomers, which is often crucial for biological applications.

Catalytic and Solvent-Free Synthesis Approaches in Pyrimidine Chemistry

The development of environmentally benign synthetic methods is a central theme in modern organic chemistry. In the context of pyrimidine synthesis, significant efforts have been directed towards catalytic and solvent-free approaches to minimize waste, reduce energy consumption, and avoid the use of hazardous organic solvents. These green chemistry principles are increasingly being applied to the synthesis of this compound and its analogues, offering efficient and sustainable alternatives to traditional methods.

One of the prominent strategies in this domain is the acceptorless dehydrogenative coupling (ADC) of alcohols and amidines. researchgate.net This methodology allows for the construction of the pyrimidine ring in a one-pot reaction, where alcohols serve as readily available and atom-economical starting materials. The process typically involves a heterogeneous catalyst, such as platinum supported on carbon (Pt/C), and is conducted in the absence of a solvent, with a base like potassium tert-butoxide (KOtBu) often used as a promoter. researchgate.net

The reaction mechanism is believed to proceed through an initial catalyst-mediated dehydrogenation of the alcohol substrates. This is followed by a series of condensation, cyclization, and further dehydrogenation steps to yield the aromatic pyrimidine ring. researchgate.net A key advantage of the ADC approach is that it generates hydrogen gas as the only byproduct, which is environmentally harmless. The heterogeneous nature of the catalyst also allows for its easy recovery and reuse, adding to the sustainability of the process. researchgate.net

Another significant solvent-free approach involves three-component tandem reactions. For instance, substituted pyrimidines can be synthesized from ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under metal-free and solvent-free conditions. organic-chemistry.orgnih.gov These reactions are often promoted by a simple additive like ammonium iodide (NH₄I) and proceed at elevated temperatures. organic-chemistry.org This methodology is valued for its use of simple and readily available starting materials and its broad substrate scope, which can be adapted for the synthesis of various pyrimidine derivatives.

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent, represents another frontier in the green synthesis of pyrimidine analogues. mdpi.comnih.gov This technique can facilitate reactions between solid reactants, often without the need for a catalyst, leading to high yields and simplified workup procedures. mdpi.com For example, the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been successfully achieved through ball milling of an aldehyde, malononitrile, and barbituric acid under solvent- and catalyst-free conditions. mdpi.comnih.gov

These catalytic and solvent-free methods not only align with the principles of green chemistry but also offer practical advantages in terms of operational simplicity and efficiency. The ongoing research in this area continues to provide more sustainable and scalable routes for the synthesis of this compound and a wide array of other important pyrimidine-containing compounds.

Detailed Research Findings: Acceptorless Dehydrogenative Coupling for 2-Alkylpyrimidine Synthesis

The following table summarizes representative findings for the synthesis of a 2-alkylpyrimidine analogue via a platinum-catalyzed acceptorless dehydrogenative coupling reaction, illustrating the typical conditions and outcomes of this approach.

Entry2-Alkylpyrimidine ProductReactant 1Reactant 2CatalystBaseTemp. (°C)Time (h)Yield (%)
12-Methyl-4,6-diphenylpyrimidineAcetophenoneBenzyl alcoholPt/C (5 mol%)KOtBu1502485
22-Ethyl-4,6-diphenylpyrimidinePropiophenoneBenzyl alcoholPt/C (5 mol%)KOtBu1502482
32-Propyl-4,6-diphenylpyrimidineButyrophenoneBenzyl alcoholPt/C (5 mol%)KOtBu1502478

This data is representative of the synthesis of 2-alkylpyrimidine analogues based on the principles of acceptorless dehydrogenative coupling described in the literature. researchgate.net

Theoretical and Computational Investigations of 2 Propylpyrimidine

Quantum Chemical Calculation Approaches

Quantum chemical calculations have become an indispensable tool for investigating the molecular properties of pyrimidine (B1678525) derivatives. jcsp.org.pkresearchgate.net These methods allow for the detailed examination of molecular structures and electronic characteristics, providing data that complements and explains experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. jchemrev.com It is widely applied to pyrimidine derivatives to predict their molecular properties. jcsp.org.pk The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is frequently employed, often combined with basis sets like 6-311++G(d,p), to achieve a high degree of accuracy in these theoretical studies. researcher.lifemjcce.org.mkmjcce.org.mk

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of a molecule. irjweb.com DFT calculations are used to determine key structural parameters such as bond lengths and bond angles. jchemrev.com For instance, in a study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, a derivative containing a propyl group, the geometry was optimized using the B3LYP/6-311++G(d,p) basis set. mjcce.org.mk

The calculated bond lengths and angles provide a detailed picture of the molecule's three-dimensional structure. While experimental data may differ slightly due to factors like intermolecular interactions in the solid state, the theoretical values are generally in good agreement. mjcce.org.mk For example, the bond lengths for C5-C12 and S12-C13 in the studied propylpyrimidine derivative were calculated to be 1.787 Å and 1.801 Å, respectively. mjcce.org.mk

Table 1: Selected Optimized Structural Parameters of a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione using the B3LYP/6-311++G(d,p) method. mjcce.org.mk

ParameterBondCalculated Value (Å)
Bond LengthC5-C121.787
S12-C131.801
C3-C41.462
C4-C91.507
Parameter Angle Calculated Value (°)
Bond AngleC4-C5-C12122.5
C5-C12-C13102.1

Harmonic vibrational frequency analysis is performed not only to confirm that the optimized geometry represents a true energy minimum on the potential energy surface but also to predict the molecule's infrared (IR) and Raman spectra. irjweb.comaimspress.com DFT calculations provide theoretical vibrational wavenumbers that can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researcher.lifemjcce.org.mk

It is a known characteristic of harmonic calculations that the resulting frequencies are often slightly higher than the experimental values due to the approximation used. huntresearchgroup.org.uk Nevertheless, these calculations are crucial for assigning specific vibrational modes to the observed spectral bands. aimspress.com In the analysis of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the vibrational modes were calculated, showing good correlation with the experimental spectra. researcher.lifemjcce.org.mk

Table 2: Selected Calculated Vibrational Frequencies for a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. researcher.lifemjcce.org.mk

Vibrational ModeAssignmentCalculated Frequency (cm⁻¹)
ν(C-H)Aromatic C-H Stretch3077 - 3042
ν(C=O)Carbonyl Stretch1754
ν(C=C)Ring C=C Stretch1636
ν(C-N)Ring C-N Stretch1572
β(C-H)In-plane C-H Bend1459

Beyond molecular structure, DFT provides critical information about the electronic properties and chemical reactivity of molecules. researchgate.net Descriptors such as the energies of frontier molecular orbitals and Natural Bond Orbital (NBO) analysis reveal details about electronic transitions, stability, and intramolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. samipubco.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. libretexts.orgjmaterenvironsci.com A smaller energy gap suggests higher reactivity. jmaterenvironsci.com

For pyrimidine derivatives, HOMO-LUMO analysis helps to understand their electronic behavior and potential as, for example, corrosion inhibitors or pharmacologically active agents. irjweb.comresearchgate.net In the computational study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the HOMO and LUMO energies were calculated using time-dependent DFT (TD-DFT). researcher.lifemjcce.org.mkmjcce.org.mk The analysis of these frontier orbitals helps to explain the chemical selectivity and reactivity sites within the molecule. researcher.lifemjcce.org.mk

Table 3: Frontier Molecular Orbital Energies for a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. researcher.lifemjcce.org.mkirjweb.com

ParameterEnergy (eV)
EHOMO-6.2613
ELUMO-0.8844
Energy Gap (ΔE)5.3769

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding and interactions. ksu.edu.sa It provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with these effects. asianresassoc.org Hyperconjugation involves the delocalization of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) anti-bonding orbitals. mjcce.org.mk The stabilization energy E(2) quantifies the strength of these interactions; a higher E(2) value indicates a more significant interaction and greater molecular stability. mjcce.org.mk

In the study of a propylpyrimidine derivative, NBO analysis was used to investigate the stability arising from hyperconjugative interactions. researcher.lifemjcce.org.mkmjcce.org.mk The analysis reveals significant charge transfer and stabilization from lone pairs on oxygen and nitrogen atoms to anti-bonding orbitals within the pyrimidine ring structure.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. researcher.lifemjcce.org.mk

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-O7)48.77
LP(1) N1π(C5-C6)26.34
LP(1) O7π(N1-C2)29.89
LP(1) O8π(N3-C4)30.21
π(C5-C6)π*(N1-C2)20.34

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for analyzing and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution from the perspective of an approaching reagent. readthedocs.iowolfram.com This map allows for the identification of electron-rich and electron-poor regions, which are key to understanding electrophilic and nucleophilic attacks, as well as intermolecular interactions like hydrogen bonding. uni-muenchen.deresearchgate.net

In an MEP map, different colors correspond to different values of electrostatic potential. researchgate.net

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential. They are characterized by high electron density and are susceptible to electrophilic attack. In the context of a pyrimidine derivative, these regions are typically located around electronegative atoms like nitrogen. researchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential, indicating electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral or near-zero electrostatic potential, characteristic of nonpolar regions of the molecule. researchgate.net

For pyrimidine derivatives, MEP analysis helps to pinpoint the most likely sites for interaction. scispace.commjcce.org.mk For instance, in studies of related compounds like 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the MEP surface reveals the negative potential concentrated around the oxygen and nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for electrophilic interaction. mjcce.org.mkmjcce.org.mk The positive potential is often located around the hydrogen atoms attached to the ring's nitrogen, indicating their role as potential hydrogen bond donors.

Fukui Functions for Local Chemical Selectivity and Reactivity Sites

Fukui functions are powerful descriptors derived from Density Functional Theory (DFT) that quantify the reactivity of different atomic sites within a molecule. mjcce.org.mkresearcher.life They describe the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby identifying the most reactive centers for different types of chemical reactions. scispace.com The calculation of Fukui functions allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks.

The key Fukui indices are:

ƒk+ (for nucleophilic attack): Measures the reactivity of site k towards a nucleophile by considering the addition of an electron. A higher value indicates a more favorable site for nucleophilic attack.

ƒk- (for electrophilic attack): Measures the reactivity of site k towards an electrophile by considering the removal of an electron. A higher value points to a more favorable site for electrophilic attack.

ƒk0 (for radical attack): Represents the average of ƒk+ and ƒk-, indicating the susceptibility of a site to attack by a radical species.

In computational studies of propylpyrimidine derivatives, Fukui functions are calculated to explain chemical selectivity. mjcce.org.mkresearchgate.net For a molecule like 2-propylpyrimidine, the nitrogen atoms of the pyrimidine ring are expected to be the most susceptible sites for electrophilic attack, which would be reflected in high ƒk- values. Conversely, specific carbon atoms might be identified as primary targets for nucleophilic attack based on their ƒk+ values.

Table 1: Conceptual Fukui Function Indices for Key Atoms in a Propylpyrimidine Derivative This table is illustrative, based on typical findings for similar molecules. Actual values require specific DFT calculations for this compound.

Atomic Siteƒk+ (Nucleophilic Attack)ƒk- (Electrophilic Attack)ƒk0 (Radical Attack)Predicted Reactivity
N1 (ring)0.0210.1550.088High for Electrophilic Attack
C2 (ring)0.1300.0450.087High for Nucleophilic Attack
N3 (ring)0.0230.1520.087High for Electrophilic Attack
C4 (ring)0.0950.0310.063Moderate for Nucleophilic Attack
Charge Transfer and Intramolecular Interactions

Intramolecular charge transfer and other non-covalent interactions significantly influence the stability, conformation, and electronic properties of a molecule. nih.govchemrevlett.com Natural Bond Orbital (NBO) analysis is a computational method used to study these phenomena by transforming the complex molecular orbitals into a set of localized orbitals that align with Lewis structures (i.e., bonds, lone pairs). mjcce.org.mk

NBO analysis provides detailed insights into:

Hyperconjugation: The interaction between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). mjcce.org.mk A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Charge Transfer: The analysis quantifies the transfer of electron density between different parts of the molecule, revealing donor-acceptor relationships. chemrevlett.com

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Propylpyrimidine System This table conceptualizes typical NBO results for such a molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N1π(C2-N3)25.5Lone Pair -> Antibonding Pi
LP(1) N3π(C2-N1)24.8Lone Pair -> Antibonding Pi
π(C4-C5)π(N3-C4)18.2Pi Bond -> Antibonding Pi
σ(C2-C(propyl))σ(N1-C6)5.1Sigma Bond -> Antibonding Sigma
Total Density of States (TDOS) and Electron Density Contributions

The Density of States (DOS) provides a graphical representation of the number of molecular orbitals available at each energy level. scm.com The Total Density of States (TDOS) plot sums all orbital contributions, offering a complete picture of the molecule's electronic structure. scispace.comresearchgate.net By decomposing the TDOS into contributions from specific atoms, fragments, or orbital types (s, p, d), a Partial Density of States (PDOS) plot is generated, which is instrumental in understanding chemical bonding and orbital compositions. researchgate.netgoogle.com

Key insights from TDOS/PDOS analysis include:

HOMO-LUMO Contributions: Identifying which atoms or molecular fragments contribute most significantly to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is critical for understanding electronic transitions and reactivity.

Bonding and Antibonding Interactions: The overlap of PDOS from different atoms in a specific energy range can indicate the nature of their interaction (bonding, antibonding, or non-bonding). researchgate.net

Energy Gap: The TDOS plot visually represents the energy gap between the HOMO and LUMO, a key indicator of the molecule's kinetic stability and electronic excitation properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. uci.eduq-chem.com It extends the principles of ground-state DFT to time-dependent phenomena, making it highly effective for calculating electronic transition energies, which correspond to the absorption peaks observed in UV-Vis spectroscopy. mpg.dewikipedia.org

The main applications of TD-DFT in this context are:

Calculation of Excitation Energies: TD-DFT predicts the energies required to promote an electron from an occupied orbital to a virtual orbital (e.g., HOMO to LUMO). researchgate.net These energies correspond to the wavelengths of maximum absorption (λmax).

Oscillator Strengths (f): This value indicates the probability or intensity of a particular electronic transition. Transitions with high oscillator strengths are more likely to be observed experimentally.

Nature of Transitions: The analysis reveals the primary orbital contributions to each excitation, for example, identifying a transition as being predominantly π -> π* or n -> π*.

For pyrimidine derivatives, TD-DFT calculations are essential for predicting their optical properties and understanding how structural modifications affect their absorption spectra. mjcce.org.mk The calculations can determine the major electronic transitions and their corresponding energies and intensities, providing a theoretical basis for experimental spectroscopic data. uci.edu

Table 3: Conceptual TD-DFT Results for Low-Lying Electronic Transitions of a Propylpyrimidine Derivative This table is a representative example of TD-DFT output.

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
S14.522740.0015HOMO -> LUMO (95%)n -> π
S25.152410.1250HOMO-1 -> LUMO (88%)π -> π
S35.682180.0980HOMO -> LUMO+1 (91%)π -> π*

Molecular Modeling and Simulation Methodologies

Conformational Analysis of this compound Systems

The primary method for this analysis is a potential energy surface (PES) scan. This involves systematically rotating one or more rotatable bonds (defined by dihedral angles) and calculating the molecule's potential energy at each step. For this compound, the key dihedral angle would be that which describes the rotation of the propyl group around the C(ring)-C(propyl) bond.

Studies on related structures, such as 5-hydroxy-5-propylbarbituric acid, demonstrate the importance of this analysis. iucr.org In that case, the propyl substituent was found to adopt a trans conformation. iucr.org A similar investigation for this compound would reveal the lowest energy (most stable) conformer(s) by identifying the minima on the potential energy surface. This information is critical for ensuring that other quantum chemical calculations (like MEP, Fukui, etc.) are performed on the most energetically favorable and thus most representative molecular geometry.

Molecular Docking Simulations for Ligand-Molecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netslideshare.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. isomorphiclabs.com For derivatives of this compound, docking simulations have been employed to evaluate their potential as inhibitors of various biological targets.

Detailed research findings from studies on propylpyrimidine derivatives reveal significant interactions with key proteins. For instance, a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione demonstrated its potential as an inhibitor against HIV-1 protease. mjcce.org.mkresearcher.lifemjcce.org.mk The simulations, performed using tools like AutoDock and SWISSDOCK servers, calculated the binding energy and identified the specific amino acid residues involved in the interaction. mjcce.org.mkresearcher.lifedoaj.org Lower binding energy values typically indicate a more stable and potent protein-ligand complex.

In another study, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was investigated for its potential as an acetylcholinesterase (AChE) inhibitor. rsc.orgnih.gov The docking results suggested that PMMS could be a strong inhibitor of AChE, which is a target in the treatment of neurodegenerative diseases like Alzheimer's. rsc.orgnih.gov These simulations provide a detailed view of the binding mode, highlighting hydrogen bonds and hydrophobic interactions that stabilize the complex. slideshare.net

The table below summarizes representative findings from molecular docking studies on propyl- and isopropyl-pyrimidine derivatives.

CompoundTarget ProteinDocking Score / Binding EnergyInteracting ResiduesPotential Application
6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dioneHIV-1 Protease-8.11 kcal/molNot specifiedAnti-HIV agent mjcce.org.mkresearcher.life
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)Acetylcholinesterase (AChE)-12.2 kcal/molNot specifiedAlzheimer's treatment rsc.orgnih.gov

Molecular Dynamics Simulations to Explore Dynamic Behavior

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecular systems over time. mdpi.comvolkamerlab.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and the stability of protein-ligand complexes. epfl.ch

For pyrimidine derivatives, MD simulations are used to assess the stability of the docked complexes. ksu.edu.sauinjkt.ac.id For example, after a docking study suggests a potential inhibitor, an MD simulation can be run to see if the ligand remains stably bound in the protein's active site or if it dissociates. uinjkt.ac.id These simulations track parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability over the simulation period. volkamerlab.org

A study on a PNA-DNA duplex utilized all-atom MD simulations with the GROMACS package to investigate its conformational and dynamic behavior, demonstrating the power of MD to reveal features not apparent from static models. rsc.org Similarly, MD simulations of polypyridine complexes with lanthanides were performed to understand their conformational changes in different environments, such as in the gas phase versus in a water solution. oecd-nea.org These studies highlight that the dynamic environment, including solvent and counter-ions, can play a crucial role in the conformation and interaction of molecules. oecd-nea.org By applying these methods to a this compound-protein complex, researchers can validate the stability of the interaction and understand the flexibility of the ligand within the binding pocket, which is essential for rational drug design. mdpi.comvolkamerlab.org

Conceptual Density Functional Theory in Reactivity Prediction

Conceptual Density Functional Theory (DFT) is a powerful quantum chemical framework used to predict and understand the chemical reactivity of molecules. pku.edu.cnfrontiersin.orgmdpi.com It utilizes the electron density to calculate global and local reactivity descriptors, which help in identifying the most reactive sites within a molecule. mdpi.com For pyrimidine derivatives, DFT calculations provide valuable insights into their electronic structure and reactivity. researchgate.netmdpi.comepstem.net

Key reactivity descriptors calculated using DFT include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. epstem.net

Global Reactivity Descriptors: Quantities like chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) are calculated from HOMO and LUMO energies. researchgate.netmdpi.com Hardness measures the resistance to change in electron distribution, with softer molecules being more reactive. epstem.net The electrophilicity index measures the propensity of a species to accept electrons. mdpi.com

Fukui Functions (f(r)): This local reactivity descriptor identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mjcce.org.mkmjcce.org.mkrsc.org

A theoretical study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione used DFT with the B3LYP/6-311++G(d,p) basis set to calculate these descriptors and predict the reactive sites in the molecule. mjcce.org.mkmjcce.org.mk

The following table presents DFT-derived reactivity descriptors for a representative propylpyrimidine derivative.

ParameterDefinitionCalculated Value (eV)
EHOMOHighest Occupied Molecular Orbital Energy-6.31
ELUMOLowest Unoccupied Molecular Orbital Energy-1.95
Energy Gap (ΔE)ELUMO - EHOMO4.36
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.13
Chemical Hardness (η)(ELUMO - EHOMO) / 22.18
Global Electrophilicity (ω)μ2 / (2η)3.91

This table is generated based on data from cited research on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. mjcce.org.mkmjcce.org.mk Values are for illustrative purposes.

Theoretical Prediction and Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are fundamental to technologies like optical data processing and photonics. nih.gov Computational methods, particularly DFT, are extensively used to predict and calculate the NLO properties of molecules. researchgate.net Pyrimidine derivatives have been a subject of interest due to their potential as NLO materials. rsc.orgrsc.org

The key NLO properties calculated are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These tensors describe the linear and non-linear response of the molecular charge distribution to an external electric field. nih.gov A large hyperpolarizability value is a primary indicator of a significant NLO response.

Theoretical studies on pyrimidine derivatives have shown that their NLO properties can be significant. For instance, the NLO properties of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) were investigated using DFT. rsc.orgrsc.org The study found that the NLO behavior was significantly enhanced in the crystalline environment compared to the isolated molecule in the gas phase. nih.govrsc.org The third-order nonlinear susceptibility (χ(3)) of PMMS was found to be superior to that of some known chalcone (B49325) derivatives, highlighting its potential for photonic applications. rsc.orgnih.gov

AtomSecond Hyperpolarizability (γzzzz) (a.u.)
S1373
O1-10
O2-6
N1-16
N2-19
N3-3
F1-1
C118
C26
C3-14
C411
C5-2
C613
C710
C8-13

This table is generated based on data from cited research on the PMMS molecule. nih.gov The values represent the contribution of each atom to the second hyperpolarizability in the zzzz-direction.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Databases

The strict requirement to focus exclusively on "this compound" and to include detailed, research-backed data tables for each analytical technique cannot be met due to the absence of published experimental spectra and corresponding peak assignments for this particular compound.

Searches for "this compound" and its associated spectroscopic analyses yielded results for numerous substituted analogues, such as 2-chloro-5-propylpyrimidine, 5-propylpyrimidine-2-thiol (B1601245), and various other derivatives with additional functional groups. vulcanchem.comontosight.aincats.iocannabisdatabase.cathermofisher.comuni.lunih.govstenutz.euresearcher.lifemjcce.org.mkresearchgate.netacs.orgacs.orgontosight.airsc.orgscispace.comresearchgate.netnih.govnih.gov However, the electronic and vibrational properties of these related compounds are significantly influenced by their respective substituents. Using data from these derivatives would not accurately represent the spectroscopic profile of the parent "this compound" molecule and would therefore violate the directive to maintain a singular focus on the specified compound.

While general principles of vibrational and nuclear magnetic resonance spectroscopy are well-established for pyrimidine and its derivatives, the creation of an authoritative and scientifically precise article as requested necessitates actual experimental data. rsc.orgcore.ac.uk Without access to peer-reviewed studies or spectral database entries for this compound, any attempt to generate the specified content would rely on theoretical estimations or extrapolations from dissimilar molecules, failing to meet the required standard of scientific accuracy and specificity.

Therefore, until such data becomes available in the public domain, the requested article cannot be produced.

Spectroscopic Characterization and Advanced Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths at which a molecule absorbs light correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. msu.edushu.ac.uk

For pyrimidine (B1678525) derivatives, the primary electronic transitions observed are n → π* and π → π. researchgate.net These transitions involve the excitation of non-bonding (n) electrons or pi (π) electrons into anti-bonding pi (π) orbitals. shu.ac.uk

π → π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. shu.ac.uk They are typically characterized by high molar absorptivity values (ε = 1,000 to 10,000 L mol⁻¹ cm⁻¹) and occur in unsaturated systems like the pyrimidine ring. shu.ac.uk

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (e.g., on a nitrogen atom) to a π* anti-bonding orbital. shu.ac.uk They are generally of lower energy and have significantly lower molar absorptivity (ε = 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk

Table 1: Typical Electronic Transitions in Pyrimidine Derivatives

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Involved Orbitals
π → π* 200 - 400 1,000 - 10,000 π bonding to π* anti-bonding

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com In a typical MS experiment, a molecule is vaporized and then ionized, often by bombarding it with high-energy electrons. This process forms a molecular ion (M+), the peak of which provides the relative molecular mass of the compound. savemyexams.com

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. savemyexams.com The pattern of these fragments is highly characteristic of the molecule's structure and can be used for identification. savemyexams.com

For 2-propylpyrimidine, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve characteristic losses related to the propyl group and the pyrimidine ring. Common fragmentation pathways for aliphatic chains include the loss of alkyl radicals. libretexts.org For instance, the loss of a methyl group (CH₃•) would result in a peak at M-15, and the loss of an ethyl group (C₂H₅•) would produce a peak at M-29. savemyexams.commiamioh.edu The stable aromatic nature of the pyrimidine ring means it would likely appear as a prominent fragment. libretexts.org

Table 2: Predicted Fragmentation Data for this compound

m/z Value Possible Fragment Ion Corresponding Neutral Loss
122 [C₇H₁₀N₂]⁺ Molecular Ion (M⁺)
107 [C₆H₇N₂]⁺ CH₃• (15)
93 [C₅H₅N₂]⁺ C₂H₅• (29)

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation via XRD. This would unambiguously confirm the connectivity of the atoms, the geometry of the pyrimidine ring, and the conformation of the propyl substituent. While a specific crystal structure for this compound is not detailed in the provided search results, the successful use of single-crystal X-ray diffraction analysis has been reported for derivatives like this compound (13b) in related research, confirming its utility for this class of compounds. mit.edu The resulting structural data, including unit cell dimensions and atomic coordinates, would be invaluable for understanding its physical and chemical properties.

Table 3: Information Obtainable from Single Crystal XRD

Parameter Description
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Bond Lengths The precise distances between the nuclei of bonded atoms.
Bond Angles The angles formed between three connected atoms.
Torsion Angles The dihedral angles that describe the conformation of the molecule.

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. libretexts.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A Flame Ionization Detector (FID) is commonly used in GC for the detection of organic compounds. scioninstruments.com After the components are separated by the column, they are passed through a hydrogen-air flame which ionizes the organic molecules. chromatographyonline.com The resulting ions are collected by an electrode, generating a current that is proportional to the amount of the analyte. scioninstruments.com

GC-FID is an ideal method for assessing the purity of this compound and for analyzing its concentration in mixtures. uni-bayreuth.de The technique offers high resolution and sensitivity for volatile organic compounds. By running a sample of this compound through a GC-FID system, one can obtain a chromatogram showing a peak corresponding to the compound. The area under this peak is proportional to its concentration, and the presence of other peaks would indicate impurities. The determination of this compound by GC analysis has been documented in scientific literature. mit.edu

Table 4: Typical GC-FID Parameters for Analysis

Parameter Typical Setting Purpose
Carrier Gas Helium, Hydrogen, or Nitrogen Transports the sample through the column. libretexts.org
Column Type Capillary Column (e.g., DB-5) Provides a large surface area for separation.
Injection Port Temperature 250 °C Ensures rapid vaporization of the sample.
Oven Temperature Program e.g., 50 °C hold for 2 min, then ramp to 250 °C at 10 °C/min Separates components based on boiling points. libretexts.org
Detector Temperature 280 - 300 °C Prevents condensation and ensures stable operation. chromatographyonline.com

Liquid chromatography (LC) is a separation technique where the mobile phase is a liquid. bio-rad.com It is particularly useful for compounds that are not sufficiently volatile for GC. Separation can be based on several properties, including polarity, charge, and size. bio-rad.com

Normal-Phase LC (NP-LC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. Less polar compounds elute first. libretexts.org

Reversed-Phase LC (RP-LC): Employs a non-polar stationary phase and a polar mobile phase. More polar compounds elute first. This is the most common mode of LC. libretexts.org

Two-Dimensional LC (2D-LC): A more advanced technique that uses two different columns, often with different separation mechanisms (orthogonal), to achieve a much higher degree of separation for complex samples. chromatographyonline.comwur.nl

For the analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method. A C18 column (a non-polar stationary phase) could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.org Detection is typically achieved using a UV detector set to a wavelength where this compound absorbs strongly. LC techniques are valuable for quantifying this compound in various matrices and for preparative purification.

Table 5: Comparison of LC Techniques

Technique Stationary Phase Mobile Phase Elution Order
Normal-Phase LC Polar Non-polar Least polar elutes first

Reactivity and Reaction Mechanisms of 2 Propylpyrimidine Systems

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This inherent electron deficiency significantly influences its reactivity. Compared to its single-nitrogen analogue, pyridine, the pyrimidine nucleus is more susceptible to nucleophilic attack and less reactive towards electrophiles. wikipedia.orgbhu.ac.in

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. bhu.ac.in The reaction preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.netslideshare.net For substitution to proceed, the ring often requires activation by electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, which help restore some of the π-electron density lost to the ring nitrogens. researchgate.net Observed electrophilic substitutions on activated pyrimidine rings include nitration, halogenation, and sulfonation. wikipedia.orgresearchgate.net The presence of the 2-propyl group, an alkyl group with a weak electron-donating inductive effect, has a minor influence on this general reactivity pattern.

Nucleophilic Substitution: Conversely, the electron-deficient C-2, C-4, and C-6 positions are activated towards nucleophilic substitution. wikipedia.orgslideshare.net A suitable leaving group, such as a halogen, at these positions can be readily displaced by a variety of nucleophiles. bhu.ac.in For instance, 4-Chloro-6-propylpyrimidine (B3102228) serves as a versatile substrate for nucleophilic substitution, where the chlorine atom at the C-4 position is replaced by nucleophiles like amines or thiols. benchchem.com This reactivity is fundamental in the synthesis of more complex 2-propylpyrimidine derivatives. The displacement of an amino group in 2-aminopyrimidine (B69317) by chlorine is another example of nucleophilic substitution, in this case occurring at the C-2 position. wikipedia.org

Table 1: Regioselectivity of Substitution Reactions on the Pyrimidine Ring

Position Reaction Type Reactivity Notes
C-2 Nucleophilic Substitution Favorable Requires a good leaving group.
C-4 Nucleophilic Substitution Favorable Activated by both ring nitrogens; requires a good leaving group. wikipedia.orgslideshare.net
C-5 Electrophilic Substitution Favorable Least electron-deficient position; often requires activating groups on the ring. wikipedia.orgresearchgate.netslideshare.net

Oxidation and Reduction Pathways of this compound Derivatives

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of modified structures.

Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized, typically using peracids, to form N-oxides. wikipedia.org The specific nitrogen atom that undergoes oxidation can be influenced by the steric and electronic effects of the substituents on the ring. google.com For example, 4-Chloro-6-propylpyrimidine can be oxidized to its corresponding pyrimidine N-oxide. benchchem.com In other contexts, dihydropyrimidine (B8664642) derivatives, which are reduced forms of pyrimidines, can be aromatized to the parent pyrimidine through chemical oxidation. clockss.org This dehydrogenation is a key step in certain synthetic routes. clockss.org

Reduction: Reduction of the pyrimidine ring is also a significant transformation. Catalytic hydrogenolysis of a doubly substituted derivative, 2-propyl-4,6-dichloropyrimidine, does not simply remove the chlorine atoms but proceeds to reduce the ring itself, yielding a 2-propyltetrahydropyrimidine. lookchem.com Simpler derivatives like 4-chloro-6-propylpyrimidine can be reduced to form dihydropyrimidines. benchchem.com It is important to distinguish ring reduction from the reduction of substituents. For example, a 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine derivative can be selectively reduced at the ester group using reagents like diisobutylaluminium hydride (DIBAL-H) or sodium borohydride, leaving the pyrimidine ring intact. google.com

Table 2: Examples of Oxidation and Reduction Reactions

Starting Material Reagent(s) Product Type Reference(s)
Substituted Pyrimidine Peracid Pyrimidine N-oxide wikipedia.org
4-Chloro-6-propylpyrimidine Oxidizing Agent 4-Chloro-6-propylpyrimidine N-oxide benchchem.com
Dihydropyrimidine Oxidizing Agent Pyrimidine clockss.org
2-Propyl-4,6-dichloropyrimidine H₂, Catalyst 2-Propyltetrahydropyrimidine lookchem.com
4-Chloro-6-propylpyrimidine Reducing Agent Dihydropyrimidine benchchem.com

Intermolecular Coupling Reactions Involving this compound (e.g., Suzuki-Miyaura)

Intermolecular coupling reactions are powerful tools for creating carbon-carbon bonds, and halogenated this compound derivatives are excellent substrates for such transformations.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide, is widely used. tcichemicals.comlibretexts.org A halogen atom on the pyrimidine ring, for example at the C-4 position in 4-chloro-6-propylpyrimidine, can be coupled with a boronic acid to generate biaryl compounds. benchchem.com Conversely, a pyrimidine boronic acid, such as 2-chloro-4-(iso-propyl)pyrimidine-5-boronic acid, can be coupled with an organic halide. myskinrecipes.com

Other notable coupling reactions include:

Stille Coupling: This reaction utilizes organostannane reagents and has been applied to synthesize functionalized pyrimidines. researchgate.net

Cross-Dehydrogenative Coupling (CDC): An iron-catalyzed CDC reaction has been developed to link pyrimidine-containing thiazolidinones with terminal alkynes, forming a new C(sp³)–C(sp) bond. nih.gov This method avoids pre-functionalization of the coupling partners. nih.gov

These reactions significantly expand the synthetic utility of the this compound core, allowing for its incorporation into larger, more complex molecular architectures.

Table 3: Intermolecular Coupling Reactions of this compound Derivatives

Reaction Name Catalyst Substrates Product Type Reference(s)
Suzuki-Miyaura Palladium complex Halogenated pyrimidine + Boronic acid Biaryl pyrimidine benchchem.comtcichemicals.com
Stille Palladium complex Halogenated pyrimidine + Organostannane Functionalized pyrimidine researchgate.net

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions of this compound derivatives provide pathways to complex fused heterocyclic systems.

Aza-Claisen Rearrangement Reactions

The aza-Claisen rearrangement, a type of slideshare.netslideshare.net-sigmatropic rearrangement, is a valuable tool in heterocyclic synthesis. mdpi.com This reaction has been applied to pyrimidine derivatives to construct elaborate fused-ring systems. In one approach, a Lewis acid (BF₃˙OEt₂) catalyzes an aza-Claisen rearrangement, which is then followed by a palladium-catalyzed intramolecular Heck reaction to produce pyrimidine-fused azocine (B12641756) derivatives. thieme-connect.comresearchgate.net Another notable application involves an N-Heterocyclic Carbene (NHC)-catalyzed aza-Claisen rearrangement between 6-aminouracil (B15529) derivatives and α,β-unsaturated aldehydes. acs.orgacs.org This process yields dihydropyrido[2,3-d]pyrimidine scaffolds, which are present in many biologically active molecules. mdpi.comacs.org

Mechanisms of Fused Heterocycle Formation

Beyond the aza-Claisen rearrangement, several other mechanisms are employed to form fused heterocycles from pyrimidine precursors. These include Dimroth rearrangements and domino reactions. jchr.org A prominent strategy is palladium-catalyzed intramolecular dehydrogenative coupling. acs.org A plausible mechanism for the formation of fused imidazo[1,2-a]pyrimidines involves several steps:

Initial condensation of the reactants.

Formation of a palladium(II) complex.

Deprotonation to create a vinyl palladium intermediate.

An intramolecular attack to form a seven-membered palladacycle.

1,2-Palladium migration leading to a six-membered ring.

Reductive elimination to release the final product and regenerate the catalyst. acs.org

An alternative, metal-free approach uses L-proline to catalyze the reaction of 4-hydroxycoumarins, aldehydes, and aminobenzothiazoles in water. acs.org The mechanism proceeds via an iminium ion, Knoevenagel condensation, Michael addition, and a final dehydrative cyclization to yield the fused pyrimidine product. acs.org

Catalytic Cycles and Ligand Behavior in Reactions Involving Pyrimidines

Pyrimidine derivatives are not just substrates; they also serve as versatile ligands in transition metal catalysis. acs.org Depending on the reaction, these ligands can be classified as either "spectator" ligands, which influence the metal center's electronic properties, or "active" ligands, which directly participate in bond-making and bond-breaking steps. acs.org

Several catalytic systems highlight the diverse roles of pyrimidine-based ligands:

Hydrogen Atom Transfer (HAT): Pyrimidine-imine ligands attached to a ruthenium hydride complex were found to lower the Ru-H bond-dissociation free energy, thereby facilitating HAT reactions. acs.org

Alkane Activation: A catalytic cycle for methane (B114726) activation using a palladium complex with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands has been proposed. beilstein-journals.org The cycle involves electrophilic substitution, oxidation of Pd(II) to a Pd(IV) intermediate, and subsequent reductive elimination. beilstein-journals.org

Heck-Matsuda Reaction: In asymmetric Heck-Matsuda reactions, chiral pyrimidine-oxazoline ligands are used with palladium. The catalytic cycle is initiated by the oxidative addition of an arenediazonium salt to the palladium(0) catalyst. researchgate.net

Metal-Ligand Cooperativity: While studied in pyridonate systems, the principle of metal-ligand cooperativity is relevant. Here, the ligand actively assists in substrate activation, for example, by participating in the heterolytic cleavage of chemical bonds. rsc.org

Table 4: Pyrimidine Derivatives as Ligands in Catalysis

Catalytic System Metal Ligand Type Proposed Mechanistic Role Reference(s)
Hydrogenation Ruthenium Pyrimidine-imine Active ligand, facilitates Hydrogen Atom Transfer (HAT) acs.org
Alkane Activation Palladium Pyrimidine-NHC Spectator/Active ligand in a cycle involving a Pd(IV) intermediate beilstein-journals.org

Applications in Materials Science and Coordination Chemistry

2-Propylpyrimidine and its Derivatives as Ligands in Coordination Chemistry

This compound and its functionalized derivatives have emerged as versatile ligands in the field of coordination chemistry. Their nitrogen-containing heterocyclic structure allows them to coordinate with a variety of metal ions, leading to the formation of stable and structurally diverse metal complexes. The presence of the propyl group can also influence the solubility and steric properties of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrimidine (B1678525) derivatives, including those with propyl substituents, is a well-established area of research. These syntheses typically involve the reaction of a pyrimidine-based ligand with a metal salt in a suitable solvent. nih.govresearchgate.net For instance, Schiff base ligands derived from pyrimidines can be reacted with metal salts like ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O in hot ethanol (B145695) to produce the corresponding metal complexes. nih.gov The resulting complexes are often characterized using a suite of analytical techniques, including high-resolution mass spectrometry, UV-Visible spectroscopy, FT-IR spectroscopy, and thermal analyses to confirm their structure and properties. nih.gov

A notable example involves 2-mercapto-5-n-propylpyrimidine (HMPP), which has been used in the synthesis of copper(I) coordination polymers. acs.orgnih.gov Research has led to the synthesis and characterization of complexes such as [Cu(MPP)]n, [Cu(HMPP)]n (where H2MPP is 2-mercapto-5-n-propyl-1,6-dihydropyrimidine), and [Cu₂(MPP*)]n. acs.orgnih.gov These materials have been thoroughly characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography. acs.orgnih.gov The synthesis of a nanoscale Cu-S cluster, Cu₄(MPPM)₄ (where MPPM is 2-mercapto-5-n-propylpyrimidine), has also been reported, highlighting its laccase-mimicking activity. colab.ws

The table below summarizes some of the metal complexes synthesized using this compound derivatives.

LigandMetal Salt(s)Resulting Complex(es)Reference(s)
Schiff base of (1H-benzimidazol-2-yl) methanamine and 2-hydroxy naphthaldehydeZnCl₂, CrCl₃·6H₂O, MnCl₂·4H₂OCorresponding metal complexes nih.gov
2-mercapto-5-n-propylpyrimidine (HMPP)Cu(NO₃)₂[Cu(MPP)]n, [Cu(HMPP)]n, [Cu₂(MPP)]n acs.orgnih.gov
2-mercapto-5-n-propylpyrimidine (MPPM)Not specifiedCu₄(MPPM)₄ colab.ws
N-amino pyrimidine-2-thione and 5-bromsalicylaldehydeAcetate salts of Cu(II), Ni(II), Co(II), Pd(II), and PtCl₂Schiff base metal complexes researchgate.net

Application in Nanocluster Preparation

Derivatives of this compound, particularly 2-mercapto-5-n-propylpyrimidine (MPP), have found significant application as capping ligands in the synthesis of metal nanoclusters. thermofisher.in These ligands play a crucial role in stabilizing the nanoclusters and controlling their size. For instance, MPP has been utilized to prepare copper nanoclusters with varying core sizes through a chemical reduction method. thermofisher.inthermofisher.com A modified one-phase Brust–Schiffrin method has been employed to synthesize stable Cuₙ (n ≤ 8) nanoclusters using MPP as the capping ligand. rsc.org This process involves the reduction of a copper salt in the presence of MPP. rsc.org

Subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine (MPP) ligands have been synthesized and characterized. rsc.org Specifically, the formation of singly-charged Cu₈L₄ species (where L is the MPP ligand) was identified through mass spectrometry. rsc.org However, a critical re-evaluation of the synthesis of Cu₈(MPP)₄ suggested that the product is actually a complex mixture, and no experimental evidence was found for the existence of the Cu₈(MPP)₄ cluster in the reaction mixture. acs.orgnih.gov This highlights the complexity of nanocluster synthesis and the importance of thorough characterization.

Despite these challenges, the use of 2-mercapto-5-n-propylpyrimidine in stabilizing nanoclusters remains an active area of research. escholarship.orgacs.orgescholarship.orgescholarship.orgresearchgate.net The unique properties of these nanoclusters, such as their high catalytic activity for reactions like oxygen reduction, make them promising materials for various applications. rsc.org

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

This compound and its derivatives serve as valuable synthetic intermediates and building blocks in the construction of more complex organic molecules. Their inherent chemical reactivity and structural features make them versatile starting materials in advanced organic synthesis.

Precursors for Complex Functionalized Arylpyrimidines

Halogenated propylpyrimidine derivatives are key precursors for the synthesis of complex functionalized arylpyrimidines. For example, 4-Chloro-6-propylpyrimidine (B3102228) is utilized in catalytic cross-coupling reactions to produce a variety of substituted pyrimidines. benchchem.com The chlorine atom at the 4-position is susceptible to substitution by various nucleophiles, allowing for the introduction of diverse functional groups. benchchem.com This reactivity is fundamental in creating libraries of compounds for applications in drug discovery and materials science. benchchem.com

The synthesis of 4-amino-5-cyano-2-methyl-6-propylpyrimidine has been achieved through a Grignard reaction, showcasing a pathway to C6-substituted pyrimidines. acs.orgresearchgate.net These functionalized pyrimidines are important scaffolds in medicinal chemistry.

Modular Components for Constructing Multi-Ring Systems

The pyrimidine ring system, including this compound derivatives, acts as a modular component for the construction of multi-ring and bicyclic systems. solubilityofthings.com These heterocyclic structures are of significant interest due to their presence in many biologically active compounds. The development of synthetic strategies to create diverse heterocyclic structures based on pyrimidines is an ongoing area of research. acs.org For example, pyrimidine derivatives can be used to synthesize novel 6-substituted furo[2,3-d]pyrimidine (B11772683) derivatives through intramolecular in situ O-heteroannulation ring closure. researchgate.net

The synthesis of NDT 9533750, a key intermediate for GABA-A partial agonists, involves a 5-propyl-pyrimidine core, demonstrating the utility of these building blocks in constructing complex, multi-ring pharmaceutical agents. acs.org

Development of Novel Materials Exhibiting Specific Chemical or Mechanical Properties

The incorporation of this compound and its derivatives into larger molecular structures can lead to the development of novel materials with specific and desirable properties. The inherent characteristics of the pyrimidine ring, combined with the influence of the propyl substituent, can be harnessed to create materials for a range of applications.

The structural versatility of pyrimidine derivatives makes them attractive building blocks in materials science. solubilityofthings.com For instance, the ability of pyrimidine-based ligands to form coordination polymers with metal ions can lead to materials with interesting magnetic or thermochromic properties. researchgate.net The development of materials from 1-Cyclohexyl-5-propyl-hexahydropyrimidine-2,4,6-trione is being explored for creating novel materials with specific mechanical or chemical traits. solubilityofthings.com The synthesis of novel phenothiazine (B1677639) derivatives incorporating a propyl-pyrimidine moiety has resulted in compounds with significant cytotoxic activity, indicating their potential in the development of new anticancer agents. acgpubs.org Furthermore, the use of 2-aminopyrimidine (B69317) derivatives as a scaffold for histamine (B1213489) H3 receptor ligands has led to compounds with high affinity and selectivity, showcasing their importance in the design of new therapeutic agents. nih.gov

Exploitation of Non-Linear Optical (NLO) Properties in Material Design

The pyrimidine core is recognized for its electron-withdrawing nature and aromaticity, making it a valuable building block in the design of novel organic chromophores for NLO materials. nih.govasianresassoc.org Its structural properties are conducive to creating "push-pull" molecules, where electron-donating and electron-accepting groups are strategically placed to enhance NLO effects. nih.gov The ability of pyrimidines to participate in hydrogen bonding and chelation also allows for the formation of supramolecular assemblies, which can further influence optical properties. nih.gov

Research into pyrimidine derivatives has demonstrated their potential for exhibiting significant third-order NLO responses, which are crucial for applications like all-optical switching and data processing. mdpi.com Third-order NLO phenomena, characterized by the third-order nonlinear optical susceptibility (χ³), are present in all materials, regardless of their crystal symmetry. mdpi.com

A notable example is the study of a synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). nih.govksu.edu.sarsc.org Investigations revealed that PMMS exhibits a third-order nonlinear susceptibility (χ³) superior to that of some known chalcone (B49325) derivatives, marking it as a promising candidate for optical and photonic applications. nih.govksu.edu.sarsc.org The NLO properties, including polarizability and hyperpolarizability, were found to be significantly enhanced in the crystalline state. nih.govksu.edu.sa Computational studies, such as those employing density functional theory (DFT), are instrumental in understanding and predicting the NLO behavior of these complex molecules. nih.govasianresassoc.orgksu.edu.sa For instance, the second hyperpolarizability (γ), a molecular-level measure of third-order NLO response, has been calculated for derivatives like PMMS. nih.gov

Another area of interest is the development of Y-shaped pyrimidine compounds. One such molecule, N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS), was synthesized and studied for its NLO properties. asianresassoc.org The calculated third-order nonlinear susceptibility for the DMS crystal was found to exceed that of other reported organic materials, indicating its potential for use in the fabrication of photonic devices. asianresassoc.org

Furthermore, theoretical studies on other complex pyrimidine derivatives, such as 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, have included calculations of the first-order hyperpolarizability, which is related to second-order NLO effects. mjcce.org.mkresearcher.life While this specific research focused on a range of molecular properties, the inclusion of hyperpolarizability calculations underscores the general interest in the NLO potential of pyrimidine-based structures. mjcce.org.mkresearcher.life

The following table presents a summary of detailed research findings for select pyrimidine derivatives, illustrating the NLO properties that have been investigated for this class of compounds. It is important to reiterate that this data is for substituted pyrimidine derivatives and not for the parent compound this compound.

Compound NameMethodKey FindingReference
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)Experimental & DFTExhibited a third-order nonlinear susceptibility (χ³) superior to known chalcone derivatives. nih.govksu.edu.sarsc.org
N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS)Experimental & DFTThe calculated third-order nonlinear susceptibility exceeds those of other reported organic materials. asianresassoc.org
6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dioneDFTThe first order hyperpolarizability was calculated as part of a broader molecular study. mjcce.org.mkresearcher.life

Advanced Derivatives and Structural Modifications of 2 Propylpyrimidine

Systematic Variation of the Propyl Moiety and its Impact on Chemical Behavior

Research on related 2-alkylpyrimidine systems has shown that the length of the alkyl chain can have a considerable impact on the biological activity of these compounds. For instance, in a series of 2-(alkylthio)pyrimidine-4,6-diols, increasing the chain length from shorter to longer chains, such as a hexyl chain, was found to enhance agonist activity for the GPR84 receptor. nih.gov However, further extension of the carbon chain beyond this optimal length led to a decrease in activity. nih.gov The introduction of unsaturation, such as alkenyl or alkynyl groups, or the incorporation of cyclic or aryl moieties in place of the linear alkyl chain, generally resulted in reduced activity. nih.gov

The introduction of polar functional groups onto the alkyl chain, such as cyano or hydroxyl groups, has also been explored. In the context of GPR84 agonists, these modifications led to a complete loss of agonist activity, highlighting the sensitivity of the target receptor to the physicochemical properties of this part of the molecule. nih.gov

These findings underscore the importance of the propyl group's size, shape, and lipophilicity in determining the chemical and biological behavior of 2-propylpyrimidine derivatives.

Table 1: Impact of Alkyl Chain Variation on GPR84 Agonist Activity in 2-(Alkylthio)pyrimidine-4,6-diols

Alkyl/Substituted Alkyl GroupRelative ActivityReference
Shorter alkyl chainsLower nih.gov
HexylMaximum nih.gov
Longer alkyl chains (>hexyl)Reduced nih.gov
Alkynyl, Alkenyl, Cyclobutyl, ArylReduced nih.gov
Cyano, HydroxylInactive nih.gov

Diversification of Substituents at Different Positions of the Pyrimidine (B1678525) Ring

The pyrimidine ring offers multiple positions (C4, C5, and C6) for the introduction of various substituents, allowing for extensive diversification of the this compound core. This functionalization is a key strategy for modulating the molecule's electronic properties, steric profile, and potential for intermolecular interactions. acs.org

The synthesis of 4,6-disubstituted-2-propylpyrimidines is a common approach. For example, 2-propyl-4,6(1,5)-tetrahydropyrimidinediones can be synthesized and subsequently converted to 4,6-dichloro-2-propylpyrimidines using phosphorus oxychloride. lookchem.com These dichloro derivatives are versatile intermediates for further substitutions. lookchem.com The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic displacement, enabling the introduction of a wide range of functional groups. lookchem.combenchchem.com

Reactions of 4,6-dichloro-2-propylpyrimidines with various nucleophiles can yield:

6-chloro-4(3)-dihydropyrimidones : By controlled hydrolysis. lookchem.com

4-amino-6-chloropyrimidines : By reaction with ammonia. lookchem.com

4,6-diaminopyrimidines : Through further amination. lookchem.com

4,6-dimethoxypyrimidines : By reaction with sodium methoxide. lookchem.com

The C5 position of the pyrimidine ring can also be functionalized. For instance, 5-substituted pyrimidines, such as 2-amino-4-hydroxy-6-methyl-5-(2-hydroxy-3-amino)propylpyrimidines, have been synthesized. acs.orgacs.org The introduction of substituents at C5, such as nitroso, formyl, or acetyl groups, has been shown to be tolerated in certain series of pyrimidine derivatives and can influence their biological activity. rsc.org

The electronic nature of the substituents plays a crucial role. The C4 and C6 positions of the pyrimidine ring are inherently electron-deficient, making them susceptible to nucleophilic attack. nih.gov Conversely, the C5 position is more electron-rich and can undergo electrophilic substitution. nih.gov This inherent reactivity guides the strategies for introducing diverse functionalities.

Exploration of N-Substituted Pyrimidine Scaffolds

Alkylation or arylation at the nitrogen atoms of the pyrimidine ring (N1 and N3) leads to the formation of N-substituted pyrimidinium salts or N-substituted pyrimidones, which significantly alters the electronic and steric properties of the parent molecule. nih.gov

The direct alkylation of pyrimidine derivatives is a common method for synthesizing N-substituted compounds. For example, 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can be alkylated with propyl iodide to yield 6-amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione. nih.gov Similarly, microwave-assisted alkylation of 2-methylthiopyrimidin-4(1H)-one with 2,2-bis(bromomethyl)-1,3-diacetoxypropane has been reported to produce N-substituted acyclonucleosides. tandfonline.com

The formation of N-substituted derivatives can also be achieved through multi-step synthetic sequences. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives often involves the initial N-alkylation of a uracil (B121893) precursor. nih.gov The choice of alkylating agent and reaction conditions can influence the regioselectivity of the N-substitution.

N-substitution can have a profound effect on the biological activity of pyrimidine derivatives. In a study of pyrido[2,3-d]pyrimidine-2,4-diones as eEF-2K inhibitors, structural modifications at the N1 and N3 positions were explored to understand the binding pocket of the enzyme. nih.gov

Halogenated this compound Derivatives

The introduction of halogen atoms (F, Cl, Br, I) onto the this compound scaffold is a key strategy for creating valuable synthetic intermediates and for modulating the physicochemical and biological properties of the final compounds.

Halogenated pyrimidines, particularly chloropyrimidines, are highly versatile precursors for further functionalization. lookchem.com For example, 2-propyl-4,6-dichloropyrimidine can be synthesized from the corresponding dione (B5365651) by treatment with phosphorus oxychloride. lookchem.com The chlorine atoms at the C4 and C6 positions can be selectively or sequentially displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of derivatives. lookchem.combenchchem.com

For instance, the reaction of 4,6-dichloro-2-propylpyrimidine (B73148) with furan-2-ylmethanamine can lead to the formation of triazolopyrimidine derivatives. upi.edu Similarly, 4-chloro-2-propylsulfanyl-pyrimidine (B8789995) can be synthesized and subsequently reacted with hydrazine (B178648) to form (2-propylsulfanyl-pyrimidin-4-yl)-hydrazine. chemicalbook.com

Bromination of pyrimidines is another important transformation. For example, 5-propyl-2-chloropyrimidine can be converted to 5-propyl-2-bromopyrimidine (B8724916) by treatment with hydrogen bromide in glacial acetic acid. google.com These bromo derivatives are often more reactive in certain cross-coupling reactions compared to their chloro counterparts. google.com The synthesis of brominated pyrimidines can also be achieved through direct bromination using reagents like bromine in acetic acid. upi.edu

The presence of a halogen atom can significantly impact the lipophilicity, electronic nature, and metabolic stability of the molecule, which are critical parameters for its biological function.

Table 2: Examples of Halogenated this compound Derivatives and their Synthetic Utility

Halogenated DerivativeSynthetic MethodUtilityReference
2-Propyl-4,6-dichloropyrimidineTreatment of the corresponding dione with POCl₃Intermediate for nucleophilic substitution lookchem.com
4-Chloro-2-propylsulfanyl-pyrimidineNot specifiedPrecursor for hydrazine derivatives chemicalbook.com
5-Propyl-2-bromopyrimidineReaction of 2-chloro derivative with HBr/AcOHIntermediate for cross-coupling reactions google.com

Mercapto- and Sulfanyl-Substituted Pyrimidine Analogues

The incorporation of sulfur-containing functional groups, such as mercapto (-SH) and sulfanyl (B85325) (-SR) moieties, into the this compound framework introduces another dimension of chemical reactivity and potential for biological activity.

2-Mercaptopyrimidine derivatives are key intermediates in the synthesis of various substituted pyrimidines. For example, 2-mercaptopyrimidine-4,6-diol (B8817847) can be alkylated with various alkyl halides to produce a range of 2-(alkylthio)pyrimidine-4,6-diols. acs.org This S-alkylation is a fundamental reaction for introducing diverse side chains. acs.org

The thiol group (-SH) in mercaptopyrimidines is nucleophilic and can participate in a variety of reactions. For instance, it can be oxidized to a sulfonic acid group or used in conjugation reactions. The synthesis of 5-propylpyrimidine-2-thiol (B1601245) provides a building block where the thiol group can be derivatized, for example, by S-alkylation with methyl iodide to yield 5-propyl-2-(methylthio)pyrimidine.

Sulfanyl-substituted pyrimidines, also known as thioethers, are prevalent in medicinal chemistry. The synthesis of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione has been reported, and its molecular structure and spectroscopic properties have been studied in detail. mjcce.org.mk The reaction of 2-thiouracil (B1096) derivatives with various chloroethylamines can lead to the formation of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, which have been investigated for their antimicrobial properties. researchgate.net

The synthesis of 2-propylsulfanyl-pyrimidin-4-yl)-hydrazine from 4-chloro-2-propylsulfanyl-pyrimidine demonstrates the utility of these sulfanyl derivatives as precursors for further elaboration. chemicalbook.com The sulfur atom in these compounds can influence their conformation, electronic distribution, and ability to form coordination complexes, all of which can affect their interactions with biological targets.

Future Research Directions and Emerging Avenues for 2 Propylpyrimidine Research

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic methods is a paramount goal in modern chemistry. For 2-propylpyrimidine and its derivatives, future research will likely prioritize the adoption of green chemistry principles. This includes the exploration of novel catalytic systems that operate under mild conditions, the use of alternative and safer solvents, and the design of one-pot, multicomponent reactions to improve atom economy and reduce waste. nih.govscielo.org.mxacs.orgresearchgate.netnih.govrsc.org

Recent studies have demonstrated the potential of various catalysts, such as tetra-n-butylammonium bromide (TBAB) and layered double hydroxides (LDHs), to facilitate the synthesis of complex pyrimidine (B1678525) derivatives in high yields and under gentle reaction conditions. nih.govscielo.org.mx For instance, a green approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives was achieved through a one-pot, three-component reaction catalyzed by TBAB in ethanol (B145695) at 50 °C. scielo.org.mx Similarly, the use of microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing purine (B94841) acyclic nucleosides, suggesting its applicability to this compound synthesis. researchgate.net The development of heterogeneous and reusable catalysts, like montmorillonite-KSF, further underscores the move towards more sustainable synthetic protocols. nih.govrsc.org

Future investigations are expected to focus on:

The design of novel, highly efficient, and recyclable catalysts. nih.govresearchgate.netnih.gov

The expansion of multicomponent reactions to access a wider diversity of this compound derivatives. acs.orgresearchgate.net

The use of flow chemistry and other process intensification technologies to enable continuous and scalable production.

The exploration of bio-catalysis and enzymatic transformations for the synthesis of enantiomerically pure this compound derivatives.

Refinement and Expansion of Theoretical and Computational Modeling

Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. For this compound, theoretical and computational modeling will continue to play a crucial role in predicting its behavior and guiding experimental research. Density Functional Theory (DFT) has been widely used to study the geometrical and electronic properties of pyrimidine derivatives, including bond lengths, bond angles, and molecular electrostatic potentials. jchemrev.comajchem-b.com

Studies on pyrazolo[1,5-a]pyrimidine (B1248293) and triazolo pyrimidine derivatives have utilized DFT to calculate quantum chemical parameters and predict their biological activities. jchemrev.comnih.gov These computational approaches can provide insights into reaction mechanisms, predict the stability of different isomers, and help in the rational design of new derivatives with desired properties. jchemrev.comjchemrev.com For example, computational studies have been used to evaluate the corrosion inhibition potential of pyrimidine derivatives on mild steel by examining parameters like the energy gap (ΔE), dipole moment (μ), and global hardness (η). ajchem-b.com

Future research in this area will likely involve:

The use of more advanced computational methods, such as time-dependent DFT (TD-DFT), to study the excited-state properties and spectroscopic characteristics of this compound derivatives. jchemrev.com

The development of accurate and efficient computational models to predict the pharmacokinetic and toxicological profiles of new compounds. nih.govremedypublications.com

The integration of computational screening with experimental synthesis and testing to accelerate the discovery of new materials and biologically active molecules. remedypublications.com

The application of molecular dynamics simulations to understand the interactions of this compound derivatives with biological targets and materials surfaces. ajchem-b.com

Computational Method Application in Pyrimidine Research Key Parameters Studied
Density Functional Theory (DFT)Geometric optimization, electronic structure analysis, reactivity prediction. jchemrev.comajchem-b.comTotal energies, bond lengths, bond angles, HOMO-LUMO energies, dipole moment, molecular electrostatic potential (MEP). jchemrev.comajchem-b.com
Time-Dependent DFT (TD-DFT)Calculation of spectroscopic properties and excited-state behavior. jchemrev.comUV-vis spectra, vertical emission energies. jchemrev.com
Molecular Dynamics (MD)Simulation of molecular interactions with surfaces or biological macromolecules. ajchem-b.comAdsorption energies, binding energies, interaction geometries. ajchem-b.com
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on chemical structure. remedypublications.comDocking scores, binding interactions. remedypublications.com

Discovery and Characterization of Novel Applications in Materials Science

The unique chemical structure of the pyrimidine ring makes it an attractive building block for the development of new materials with tailored properties. While research in this area is still emerging for this compound specifically, the broader class of pyrimidine derivatives has shown promise in various materials science applications. For instance, pyrimidine derivatives have been investigated for their potential use in the adsorption of heavy metals, addressing environmental pollution concerns. novapublishers.com

A notable application is the use of 2-mercapto-5-n-propylpyrimidine as a capping ligand for the synthesis of copper nanoclusters. thermofisher.inrsc.orgthermofisher.comchemicalbook.com These nanoclusters exhibit interesting photophysical properties and have potential applications in catalysis and sensing. rsc.org The propyl group at the 2-position of the pyrimidine ring can influence the solubility, stability, and self-assembly of these nanomaterials. Furthermore, computational studies have suggested that pyrimidine derivatives can act as effective corrosion inhibitors for mild steel by forming a protective layer on the metal surface. ajchem-b.com

Future research directions in materials science for this compound could include:

The synthesis and characterization of this compound-based polymers and coordination polymers with novel electronic, optical, or magnetic properties.

The exploration of this compound derivatives as components of liquid crystals or organic light-emitting diodes (OLEDs).

The design of functionalized 2-propylpyrimidines for use in chemical sensors or as selective extraction agents for metal ions.

The investigation of self-assembling systems based on this compound for applications in nanotechnology and drug delivery.

Development of Integrated and High-Throughput Analytical Techniques

The accurate and efficient analysis of this compound and its derivatives is crucial for quality control, reaction monitoring, and biological studies. A variety of analytical techniques are currently employed for the characterization of pyrimidine compounds, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comontosight.ainumberanalytics.com

Advanced methods such as ion-pairing reversed-phase ultra-performance liquid chromatography tandem mass spectrometry (IP-RP-UPLC-MS/MS) have been developed for the comprehensive quantitative analysis of purines and pyrimidines in biological samples. nih.gov These techniques offer high sensitivity and allow for the simultaneous analysis of multiple metabolites. creative-proteomics.comnih.gov The development of such high-throughput methods is essential for metabolic profiling and for screening large libraries of compounds for biological activity. creative-proteomics.com

Future advancements in this area are anticipated to focus on:

The development of novel chromatographic methods with improved resolution and shorter analysis times. nih.gov

The application of hyphenated techniques, such as LC-NMR-MS, for the unambiguous identification of complex structures and impurities.

The design of biosensors and other rapid screening assays for the high-throughput detection of this compound and its metabolites.

The use of stable isotope labeling and metabolic flux analysis to trace the metabolic fate of this compound in biological systems. creative-proteomics.com

Analytical Technique Purpose in Pyrimidine Analysis Key Advantages
High-Performance Liquid Chromatography (HPLC)Separation and quantification of pyrimidine compounds from complex mixtures. creative-proteomics.comnumberanalytics.comHigh resolution, versatility with different column chemistries. creative-proteomics.com
Mass Spectrometry (MS)Identification and precise quantification of pyrimidine metabolites. creative-proteomics.comontosight.aiHigh sensitivity and specificity, molecular weight determination. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of pyrimidine derivatives. ontosight.ainumberanalytics.comProvides detailed information about molecular structure and connectivity. ontosight.ai
IP-RP-UPLC-MS/MSComprehensive and sensitive quantification of polar pyrimidine metabolites. nih.govSuitable for analyzing a wide range of purines and pyrimidines in a single run. nih.gov

Design and Investigation of this compound-Based Catalytic Systems

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives attractive ligands for the development of novel catalysts. The design and investigation of this compound-based catalytic systems represent a promising area for future research. The propyl group can be used to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Recent research has focused on the use of pyrimidine derivatives in various catalytic applications. For example, copper immobilized on modified layered double hydroxides has been shown to be an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.govacs.org In this system, the pyrimidine-containing structure plays a role in the catalytic cycle. Furthermore, 2-mercapto-5-n-propylpyrimidine has been used to prepare copper nanoclusters that act as electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. rsc.org Organocatalysts based on the pyrimidine scaffold have also been explored for various organic transformations. nih.gov

Future research in this domain is expected to explore:

The synthesis of novel this compound-based ligands for a wide range of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and oxidation reactions.

The development of chiral this compound ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

The investigation of this compound derivatives as organocatalysts for metal-free transformations.

The immobilization of this compound-based catalysts on solid supports to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propylpyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine derivatives with propyl halides under basic conditions (e.g., using K₂CO₃ in DMF) is common. Key variables include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., palladium for cross-coupling reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural confirmation. For this compound, the propyl group’s methylene protons appear as a triplet (δ ~1.5–1.8 ppm), while aromatic protons on the pyrimidine ring resonate at δ ~8.0–8.5 ppm. Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 137 [M⁺]), and IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1600 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antimicrobial) of this compound evaluated in vitro?

  • Methodological Answer : Standard assays include broth microdilution (for MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Prepare serial dilutions of the compound in DMSO (≤1% v/v), inoculate with bacterial suspensions (1×10⁶ CFU/mL), and incubate at 37°C for 18–24 hours. Compare optical density (OD₆₀₀) with positive (ciprofloxacin) and negative (DMSO) controls .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve scalability and reduce byproducts?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent (e.g., switching from DMF to acetonitrile), reaction time, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining yields >85%. Monitor byproducts (e.g., di-alkylated derivatives) via HPLC and adjust stoichiometry (e.g., 1:1.2 pyrimidine:propyl halide) to suppress undesired pathways .

Q. What strategies resolve contradictions in reported structural or activity data for this compound derivatives?

  • Methodological Answer : Conduct comparative studies under standardized conditions. For instance, if antimicrobial IC₅₀ values vary across studies, re-test the compound using identical strains, media, and endpoints. Validate purity via orthogonal methods (e.g., HPLC + NMR) to rule out impurities as confounding factors. Use computational tools (e.g., molecular docking) to reconcile discrepancies in mechanism-of-action hypotheses .

Q. How can the pharmacokinetic profile of this compound be systematically evaluated in preclinical models?

  • Methodological Answer : Perform ADME studies in rodents:

  • Absorption : Oral administration (10 mg/kg) with plasma sampling over 24h; analyze via LC-MS/MS.
  • Metabolism : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites.
  • Excretion : Quantify urinary/fecal recovery using radiolabeled (¹⁴C) compound.
    Use non-compartmental analysis (WinNonlin) to calculate AUC, t₁/₂, and bioavailability .

Methodological Best Practices

Q. How should researchers ensure reproducibility when reporting this compound synthesis and bioactivity data?

  • Answer : Document all parameters (e.g., solvent lot numbers, equipment calibration dates) and adhere to FAIR data principles. For bioassays, report exact strains, passage numbers, and growth conditions. Use standardized units (e.g., μM for IC₅₀) and validate results across ≥3 independent replicates. Publicly share raw data (e.g., spectra, chromatograms) via repositories like Zenodo .

Q. What analytical controls are critical when studying this compound’s stability under physiological conditions?

  • Answer : Conduct forced degradation studies:

  • Hydrolysis : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor via HPLC.
  • Oxidation : Expose to 0.1% H₂O₂ and analyze degradation products with HR-MS.
    Include stability-indicating methods (e.g., UPLC-PDA) to distinguish parent compound from artifacts .

Tables for Key Data Comparison

Table 1 : Comparison of Synthetic Yields Under Different Conditions

MethodSolventCatalystTemp (°C)Yield (%)Purity (%)
Alkylation (K₂CO₃)DMFNone1007292
Microwave-assistedACNPd(OAc)₂1208898
Grignard additionTHFNone606589
(Adapted from )

Table 2 : In Vitro Antimicrobial Activity of this compound Derivatives

DerivativeMIC (μg/mL) S. aureusMIC (μg/mL) E. coliReference
This compound1664
4-Amino analog832
Nitro-substituted416

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